

Characterization of Methyl 3-formylpicolinate: A Comparative NMR Analysis

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Compound of Interest

Compound Name: Methyl 3-formylpicolinate

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This guide provides a detailed nuclear magnetic resonance (NMR) characterization of **Methyl 3-formylpicolinate**, a heterocyclic compound of interest in medicinal chemistry and materials science. The analysis is based on predicted ^1H and ^{13}C NMR spectral data and is presented in comparison with the known NMR data of the related compound, Methyl picolinate. This guide serves as a valuable resource for the structural elucidation and quality control of **Methyl 3-formylpicolinate** and its derivatives.

Structural Comparison and NMR Data

The introduction of a formyl group at the 3-position of the pyridine ring in **Methyl 3-formylpicolinate** significantly influences the electronic environment of the molecule, leading to predictable changes in the ^1H and ^{13}C NMR spectra compared to the parent compound, Methyl picolinate.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Methyl 3-formylpicolinate	H4	8.15 - 8.25	dd	~8.0, 1.5
	H5	7.60 - 7.70	t	~8.0
	H6	8.80 - 8.90	dd	~8.0, 1.5
	-CHO	10.10 - 10.20	s	-
	-OCH ₃	3.95 - 4.05	s	-
Methyl picolinate	H3	8.05 - 8.15	ddd	~7.7, 1.7, 1.0
	H4	7.80 - 7.90	td	~7.7, 1.8
	H5	7.40 - 7.50	ddd	~7.5, 4.8, 1.2
	H6	8.65 - 8.75	ddd	~4.8, 1.7, 0.9
	-OCH ₃	3.90 - 4.00	s	-

Note: Predicted data for **Methyl 3-formylpicolinate** is based on computational models. Experimental data for Methyl picolinate is sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Carbon	Predicted Chemical Shift (δ , ppm)
Methyl 3-formylpicolinate	C2	151 - 153
C3	135 - 137	
C4	138 - 140	
C5	127 - 129	
C6	150 - 152	
-C=O (ester)	164 - 166	
-CHO	191 - 193	
-OCH ₃	52 - 54	
Methyl picolinate	C2	149 - 151
C3	126 - 128	
C4	136 - 138	
C5	125 - 127	
C6	148 - 150	
-C=O (ester)	165 - 167	
-OCH ₃	52 - 53	

Note: Predicted data for **Methyl 3-formylpicolinate** is based on computational models. Experimental data for Methyl picolinate is sourced from publicly available spectral databases.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like **Methyl 3-formylpicolinate**.

1. Sample Preparation:

- **Dissolution:** Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). For liquid samples, use one to two drops.
- **Filtration:** To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).

2. NMR Spectrometer Setup and Data Acquisition:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
- **^1H NMR Acquisition Parameters (Typical):**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Acquisition Time (aq):** 3-4 seconds.
 - **Spectral Width (sw):** 12-16 ppm.
- **^{13}C NMR Acquisition Parameters (Typical):**
 - **Pulse Program:** A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
 - **Number of Scans:** 1024 or more scans, as the ^{13}C nucleus is less sensitive than ^1H .
 - **Relaxation Delay (d1):** 2-5 seconds.
 - **Acquisition Time (aq):** 1-2 seconds.

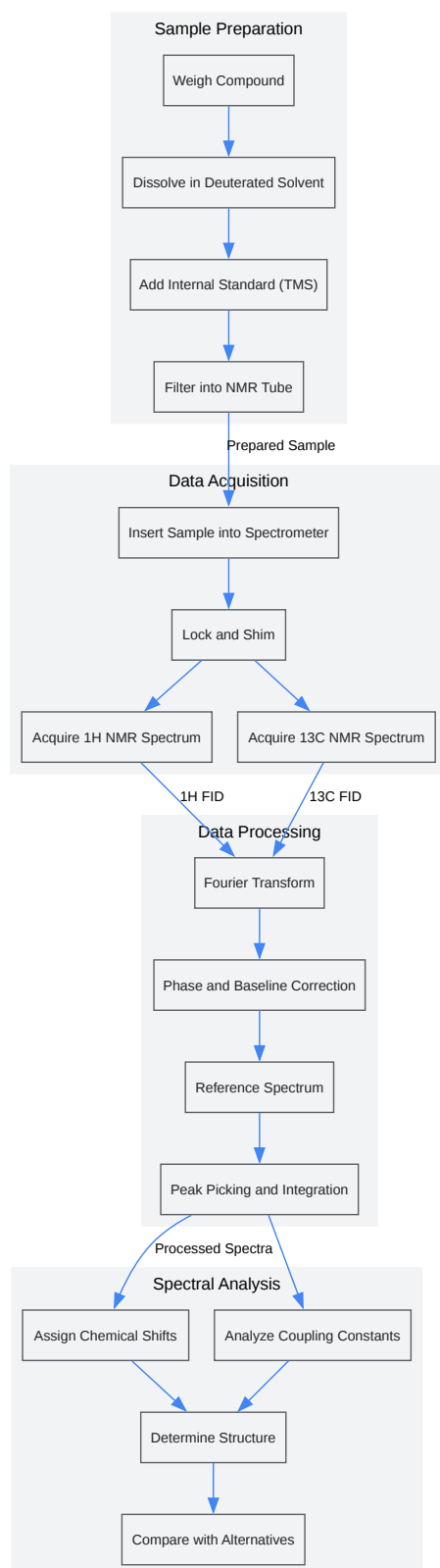
- Spectral Width (sw): 0-220 ppm.

3. Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ^1H NMR or the solvent peak to its known chemical shift for ^{13}C NMR (e.g., CDCl_3 at 77.16 ppm).
- Integration and Peak Picking: Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons. Identify the chemical shift of each peak in both ^1H and ^{13}C spectra.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the characterization of an organic compound using NMR spectroscopy.



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Caption: Workflow for NMR-based characterization of organic compounds.

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